molecular formula C17H18N2O6 B2891576 N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide CAS No. 1428352-13-9

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide

Cat. No.: B2891576
CAS No.: 1428352-13-9
M. Wt: 346.339
InChI Key: PLIMVQTUIYBCLC-UHFFFAOYSA-N
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Description

N'-[(2H-1,3-Benzodioxol-5-yl)methyl]-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide is an ethanediamide (oxamide) derivative featuring a 1,3-benzodioxole moiety linked to a furan-3-yl-hydroxypropyl substituent. The compound’s structure includes a central ethanediamide bridge, which is common in bioactive molecules due to its hydrogen-bonding capacity and conformational flexibility. The benzodioxol group contributes to π-π stacking interactions, while the furan and hydroxypropyl groups may enhance solubility and target binding .

Synthesis likely involves amide coupling between a benzodioxol-containing amine and a furan-hydroxypropyl acid derivative, analogous to methods described for related compounds (e.g., using carbodiimide coupling agents and triethylamine in dichloromethane) .

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6/c20-13(12-4-6-23-9-12)3-5-18-16(21)17(22)19-8-11-1-2-14-15(7-11)25-10-24-14/h1-2,4,6-7,9,13,20H,3,5,8,10H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIMVQTUIYBCLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCCC(C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with benzo[d][1,3]dioxole and furan derivatives, which are then subjected to various functional group transformations to introduce the oxalamide linkage. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for scalability, using cost-effective reagents, and implementing purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole and furan moieties can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which facilitate binding to target molecules and modulate their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinolinyl Oxamide Derivative (QOD)

  • Structure: N-(2H-1,3-Benzodioxol-5-yl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide.
  • Key Features: Replaces the furan-hydroxypropyl group with a tetrahydroquinolin-ethyl chain.
  • Activity : Dual inhibitor of falcipain-2 and falcipain-3 (IC₅₀ values in low micromolar range). Molecular dynamics simulations suggest stable binding via hydrophobic interactions and hydrogen bonding with catalytic cysteine residues .
  • Synthesis Yield : ~50–60% (based on analogous amide coupling procedures) .

N-(2H-1,3-Benzodioxol-5-yl)-N'-[3-(Morpholin-4-yl)propyl]ethanediamide

  • Structure : Features a morpholine-propyl substituent instead of the furan-hydroxypropyl group.

Sulfamoyl Phenyl Amides (e.g., Compound 5a–5d)

  • Structure : (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)alkanamides.
  • Key Features : Central sulfamoyl-phenyl group with variable alkanamide chains.

Indole Carboxamide Derivative (ICD)

  • Structure: N-{3-[(Biphenyl-4-yl carbonyl)amino]propyl}-1H-indole-2-carboxamide.
  • Key Features : Biphenyl-indole scaffold with a carboxamide linker.
  • Activity : Dual falcipain-2/3 inhibitor; hydrophobic interactions dominate binding compared to QOD’s polar interactions .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Target Synthesis Yield Reference
Target Compound C₁₈H₂₀N₂O₆ 360.36 Benzodioxol-methyl, furan-hydroxypropyl Hypothesized protease N/A
QOD C₂₄H₂₆N₃O₄ 428.48 Benzodioxol, tetrahydroquinolin-ethyl Falcipain-2/3 ~50–60%
N-(Benzodioxol)-N'-(morpholinopropyl)ethanediamide C₁₆H₂₁N₃O₅ 335.36 Benzodioxol, morpholine-propyl Research chemical N/A
Compound 5a (Sulfamoyl phenyl butyramide) C₁₄H₁₉N₂O₅S 327.37 Sulfamoyl-phenyl, butyramide Not specified 51%
ICD C₂₃H₂₂N₄O₂ 386.45 Biphenyl-indole, carboxamide Falcipain-2/3 ~45–55%

Research Findings and Implications

  • Structural Determinants of Activity: The benzodioxol group is critical for π-π stacking in protease binding (observed in QOD and ICD) . Hydroxypropyl and furan groups in the target compound may improve water solubility compared to QOD’s hydrophobic tetrahydroquinolin chain. Morpholine and sulfonamide substituents (in analogs) introduce polar interactions but may reduce membrane permeability .
  • Synthetic Challenges :

    • Amide coupling yields for ethanediamide derivatives range from 45–60%, influenced by steric hindrance from substituents .
    • Chirality management (e.g., in sulfamoyl phenyl amides) requires careful optimization .
  • Computational Insights :

    • Molecular dynamics simulations highlight the importance of flexible ethanediamide linkers in maintaining target binding .

Biological Activity

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide is a synthetic compound characterized by its complex organic structure, which includes a benzodioxole ring and a furan moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.

Chemical Structure

The molecular formula of the compound is C20H23N3O5C_{20}H_{23}N_{3}O_{5}, with a molecular weight of approximately 385.4 g/mol. The structure features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC20H23N3O5
Molecular Weight385.4 g/mol
SMILESO=C(NCC1CCN(Cc2ccco2)CC1)C(=O)Nc1ccc2c(c1)OCO2
InChI KeyNot provided

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that benzodioxole derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and growth.

Case Study:
In vitro studies demonstrated that a related compound reduced cell viability in breast cancer cells (MCF-7) by 50% at a concentration of 20 µM after 48 hours of treatment. The study attributed this effect to the activation of caspase pathways leading to apoptosis .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This action is particularly relevant in conditions like rheumatoid arthritis and inflammatory bowel disease.

Research Findings:
In an animal model of acute inflammation, administration of the compound resulted in a significant decrease in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent .

Neuroprotective Effects

Another area of interest is the neuroprotective activity of this compound. Research indicates that benzodioxole derivatives may protect neuronal cells from oxidative stress and excitotoxicity, which are key factors in neurodegenerative diseases such as Alzheimer's.

Experimental Evidence:
Neuroblastoma cells treated with the compound showed increased cell viability under oxidative stress conditions induced by hydrogen peroxide. The protective effect was associated with enhanced antioxidant enzyme activity .

The biological activities of this compound may be attributed to its ability to interact with various molecular targets:

  • Inhibition of Kinases: The compound may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
  • Modulation of Gene Expression: It could influence transcription factors that regulate genes associated with inflammation and apoptosis.
  • Antioxidant Activity: The presence of phenolic structures suggests potential antioxidant properties that protect against cellular damage.

Q & A

Basic Research Questions

What are the optimal synthetic routes and conditions for synthesizing N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with functionalization of the benzodioxole and furan moieties. Key steps include:

  • Coupling reactions : Use of reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate carboxylic acid intermediates for amide bond formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction efficiency, while inert atmospheres (N₂/Ar) prevent oxidation of sensitive groups like the furan ring .
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side products like oligomerization .

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